molecular formula C20H19FN2O5 B338904 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE

Cat. No.: B338904
M. Wt: 386.4 g/mol
InChI Key: ZIDDUHBJQKZEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound that features a fluorinated phenyl group, an oxoethyl group, and a phenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE typically involves multi-step organic reactions. One common approach is to start with 4-fluorophenylacetic acid, which undergoes esterification to form the corresponding ester. This ester is then subjected to a series of reactions including amidation and acylation to introduce the phenylacetamido groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors, while the oxoethyl and phenylacetamido groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorinated and amide groups allows for diverse interactions and reactivity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C20H19FN2O5

Molecular Weight

386.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate

InChI

InChI=1S/C20H19FN2O5/c21-16-8-6-15(7-9-16)17(24)13-28-20(27)12-23-19(26)11-22-18(25)10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,25)(H,23,26)

InChI Key

ZIDDUHBJQKZEAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F

sequence

GGX

Origin of Product

United States

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